

BAPTA-AM: A Technical Guide to its Principle of Action in Live Cells

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Compound of Interest

Compound Name: *Bapta tetraethyl ester*

Cat. No.: *B153532*

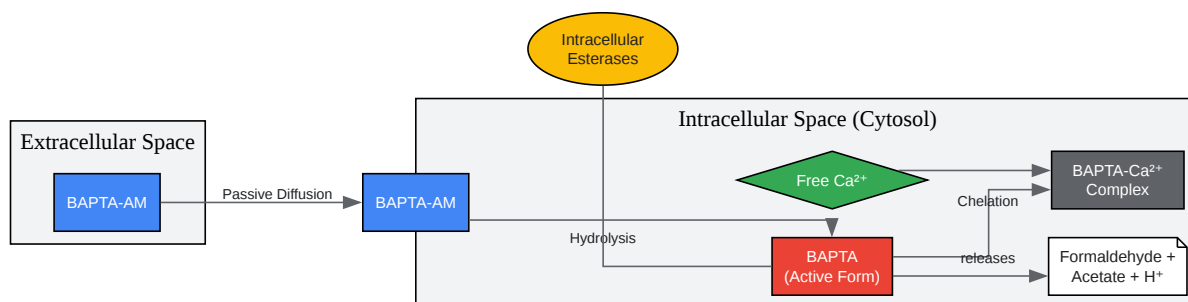
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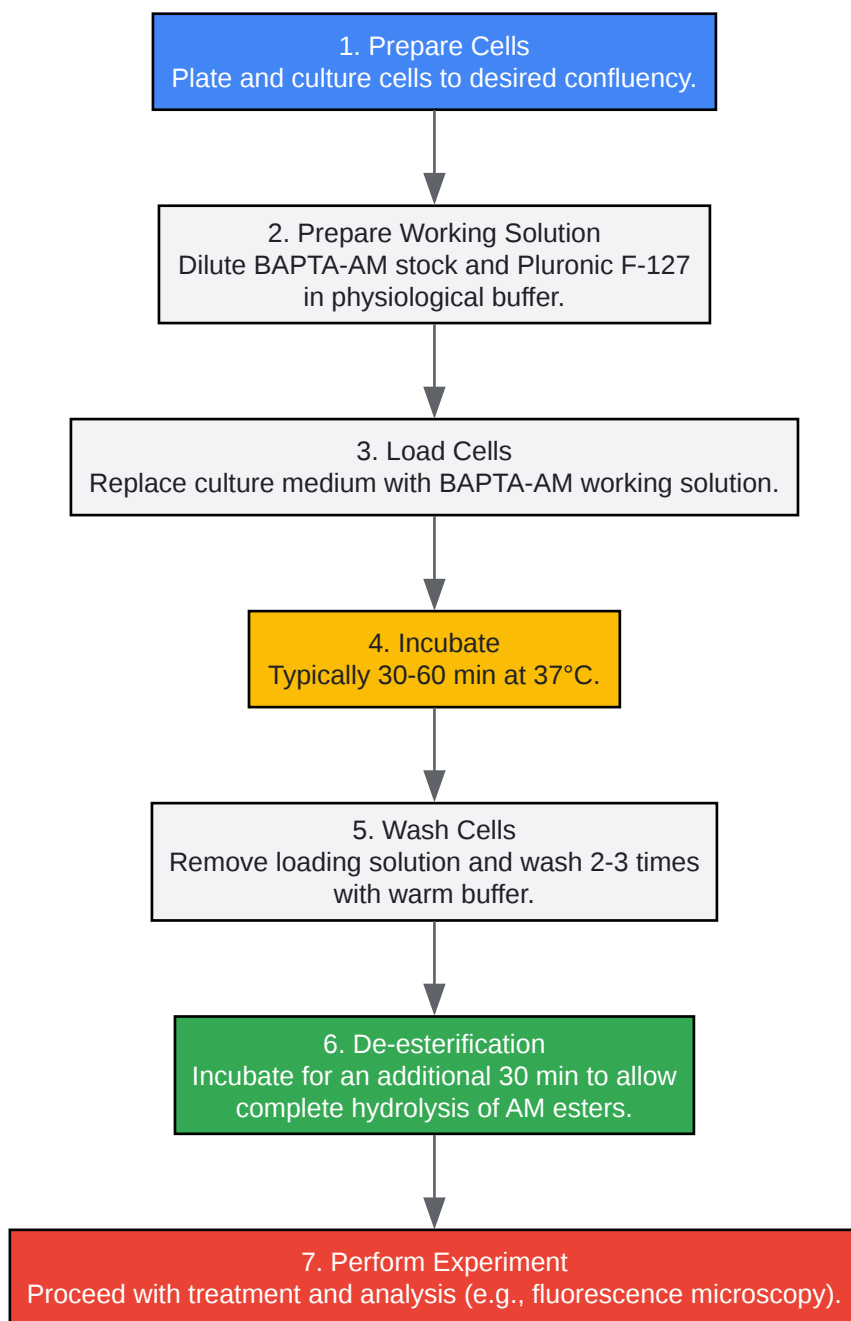
For Researchers, Scientists, and Drug Development Professionals

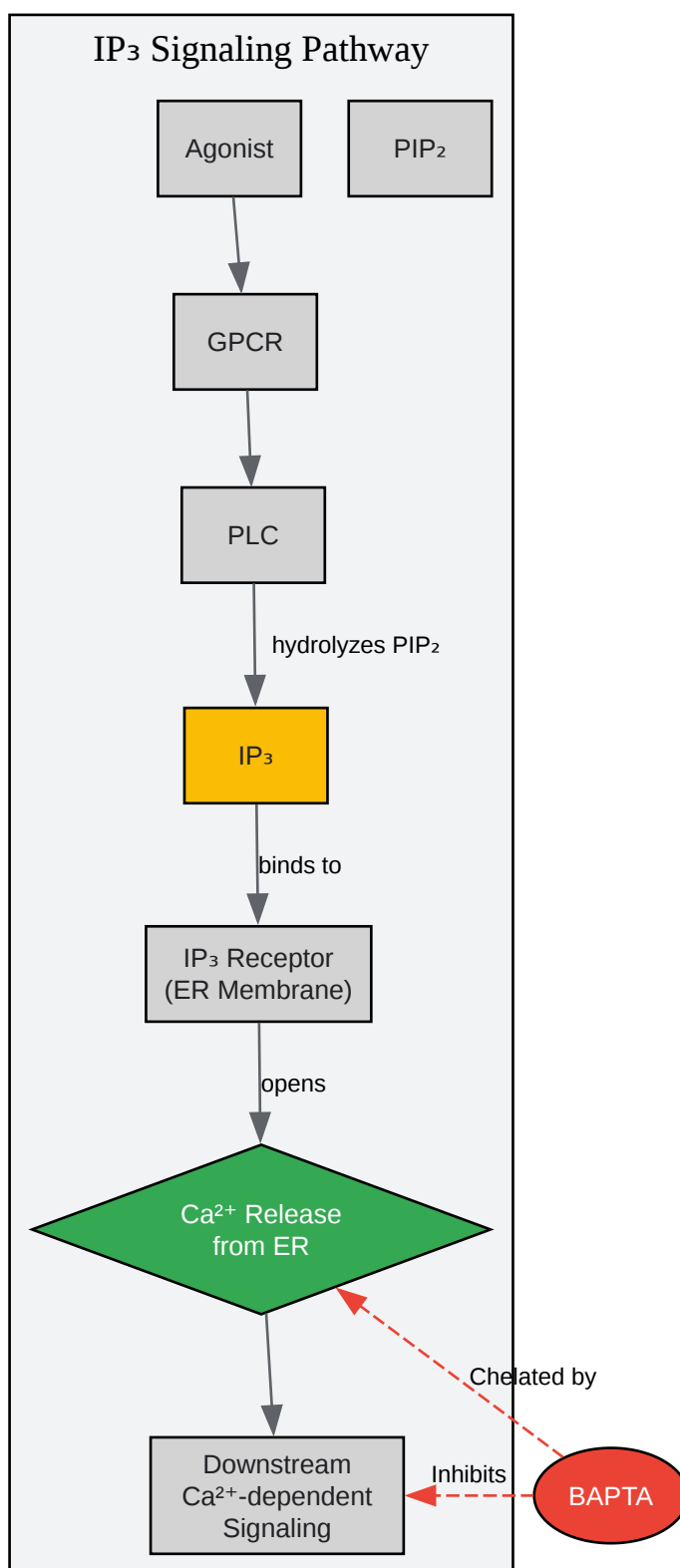
This guide provides an in-depth exploration of the core principles governing the action of BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) in live cells. As a cornerstone in calcium signaling research, BAPTA-AM's utility is centered on its ability to selectively buffer intracellular calcium ions (Ca^{2+}), thereby enabling the elucidation of calcium's role in a vast array of cellular processes.[1] This document details its mechanism of action, quantitative properties, experimental protocols, and potential off-target effects.

Core Principle of Action: From Permeation to Chelation

BAPTA-AM is a cell-permeant analog of the potent calcium chelator BAPTA.[1] Its lipophilic nature, conferred by the acetoxymethyl (AM) ester groups, allows it to passively diffuse across the cell membrane.[1][2] Once inside the cell, intracellular esterases cleave these AM groups, transforming the molecule into its active, membrane-impermeant form, BAPTA.[1][2][3] This active form is trapped within the cytoplasm, where it effectively buffers intracellular free Ca^{2+} by binding to it with high affinity and selectivity.[1][4] The hydrolysis of the AM esters also releases formaldehyde, a cytotoxic byproduct that researchers must consider.[4][5]







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